

3-Chloro-7-fluoroquinolin-4-amine: Technical Monograph

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 3-Chloro-7-fluoroquinolin-4-amine

CAS No.: 1210325-99-7

Cat. No.: B596114

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Executive Summary & Chemical Identity

3-Chloro-7-fluoroquinolin-4-amine is a specialized heterocyclic building block belonging to the 4-aminoquinoline family. While structurally related to the 4-aminoquinoline antimalarial scaffold (e.g., Chloroquine), the specific C3-chloro and C7-fluoro substitution pattern makes it a distinct intermediate in the development of kinase inhibitors and advanced antiparasitic agents.

Critical Distinction: Researchers must distinguish this compound from the commercially ubiquitous quinazoline analog, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1), which is a key intermediate for EGFR inhibitors like Afatinib. The compound detailed here contains a quinoline core (1 nitrogen) rather than a quinazoline core (2 nitrogens).

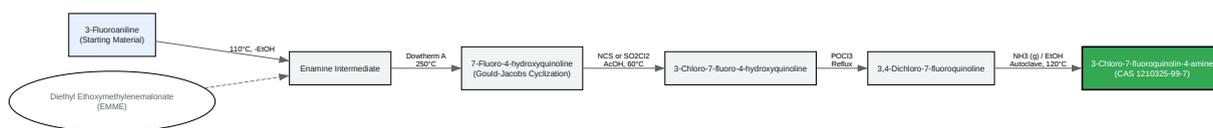
Chemical Profile

Property	Data
Chemical Name	3-Chloro-7-fluoroquinolin-4-amine
CAS Number	1210325-99-7
Synonyms	4-Amino-3-chloro-7-fluoroquinoline; 3-Chloro-7-fluoro-4-quinolinamine
Molecular Formula	C ₉ H ₆ ClFN ₂
Molecular Weight	196.61 g/mol
Core Scaffold	Quinoline
Key Substituents	3-Cl (Electron-withdrawing/Steric), 7-F (Metabolic blocking), 4-NH ₂ (Nucleophilic/H-bond donor)
Predicted pKa	~7.5 (Quinoline nitrogen), ~13.5 (Primary amine)
Solubility	Soluble in DMSO, DMF; sparingly soluble in water; soluble in lower alcohols (MeOH, EtOH)

Synthetic Methodology (Retrosynthetic Analysis)

The synthesis of 3,7-disubstituted-4-aminoquinolines typically follows a stepwise functionalization of the quinoline core. The most robust protocol involves the construction of the 4-hydroxyquinoline scaffold followed by sequential halogenation and amination.

Reaction Scheme (Graphviz)



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Figure 1: Stepwise synthesis of **3-Chloro-7-fluoroquinolin-4-amine** via the Gould-Jacobs route and subsequent C3-chlorination/C4-amination.

Detailed Protocol

This protocol is derived from standard methodologies for 3-halo-4-aminoquinolines [1, 2].

Step 1: Scaffold Construction (Gould-Jacobs Reaction)

- Condensation: React 3-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.0 eq) at 110°C for 2 hours. Remove ethanol via distillation to drive the equilibrium.
- Cyclization: Add the resulting enamine dropwise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Stir for 30–60 minutes.
- Workup: Cool to room temperature. Dilute with hexane to precipitate 7-fluoro-4-hydroxyquinoline. Filter and wash with hexane.

Step 2: C3-Chlorination

- Suspend 7-fluoro-4-hydroxyquinoline in glacial acetic acid.
- Add N-chlorosuccinimide (NCS) (1.1 eq) or sulfonyl chloride (1.1 eq).
- Heat to 60–80°C for 2–4 hours. The electrophilic aromatic substitution occurs preferentially at the electron-rich C3 position of the 4-quinolone tautomer.

- Isolate: Pour into ice water; filter the precipitate to obtain 3-chloro-7-fluoro-4-hydroxyquinoline.

Step 3: C4-Activation and Amination

- Chlorination: Reflux the intermediate from Step 2 in neat POCl₃ (Phosphorus oxychloride) for 3 hours to convert the 4-OH to a 4-Cl leaving group. Evaporate excess POCl₃ and neutralize with NaHCO₃ to isolate 3,4-dichloro-7-fluoroquinoline.
- Amination: Dissolve the 3,4-dichloro intermediate in ethanolic ammonia (saturated) or use a pressure vessel with liquid ammonia/methanol.
- Heat at 100–120°C for 12–24 hours. The C4-chlorine is significantly more labile than the C3-chlorine due to the activation by the quinoline nitrogen (S_NAr mechanism), allowing selective substitution.
- Purification: Concentrate the solvent. Recrystallize from ethanol/water or purify via silica gel chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications

The **3-Chloro-7-fluoroquinolin-4-amine** scaffold is a high-value pharmacophore in two primary therapeutic areas:

Kinase Inhibition (Type I/II Inhibitors)

The 4-aminoquinoline core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

- Role of 3-Cl: The chlorine atom at C3 occupies the hydrophobic "gatekeeper" pocket or solvent-front region, often improving potency and selectivity compared to the unsubstituted analog.
- Role of 7-F: Fluorine substitution at C7 blocks metabolic oxidation (a common clearance pathway for quinolines) and modulates the pK_a of the quinoline nitrogen, affecting solubility and cell permeability.

Antimalarial & Antiparasitic Research

While traditional antimalarials (Chloroquine) lack the 3-chloro group, modern resistance-breaking agents often incorporate C3-halogens to alter the pi-stacking interactions with heme (in malaria parasites) or to inhibit specific transporters.

- Mechanism: The 4-amino group is essential for accumulation in the parasite's acidic food vacuole. The 3-Cl/7-F pattern provides a novel lipophilic profile that may bypass Chloroquine Resistance Transporter (PfCRT) mutations [3].

Analytical Characterization

To validate the identity of CAS 1210325-99-7, the following spectral signatures are expected:

Method	Expected Signals
^1H NMR (DMSO- d_6)	δ 8.3–8.5 (s, 1H, H-2); δ 7.0–8.0 (m, 3H, H-5, H-6, H-8); δ 6.5–7.5 (br s, 2H, NH ₂). Note: The H-2 proton is a singlet due to C3 substitution.
LC-MS (ESI+)	[M+H] ⁺ = 197.0/199.0 (Characteristic 3:1 Chlorine isotope pattern).
^{19}F NMR	Single peak around -110 to -120 ppm (relative to CFCl ₃).

Safety and Handling (SDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potentially toxic if swallowed (Acute Tox. 4).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is stable, but salt forms (HCl) are hygroscopic.
- PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust or vapors during synthesis (especially POCl₃ steps).

References

- Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Dihydrochloride. *Journal of the American Chemical Society*, 68(1), 113–116. [Link](#)
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- To cite this document: BenchChem. [3-Chloro-7-fluoroquinolin-4-amine: Technical Monograph]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596114#3-chloro-7-fluoroquinolin-4-amine-cas-number>]

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